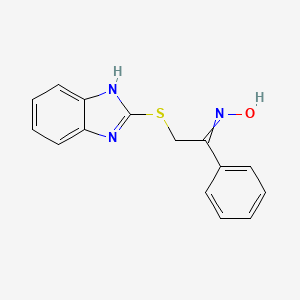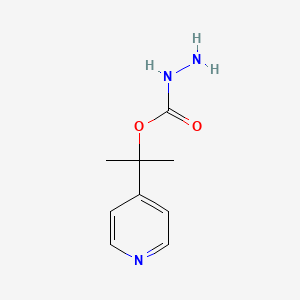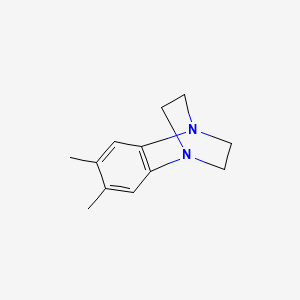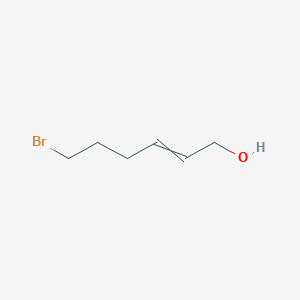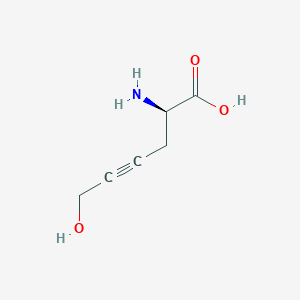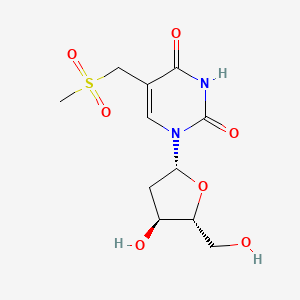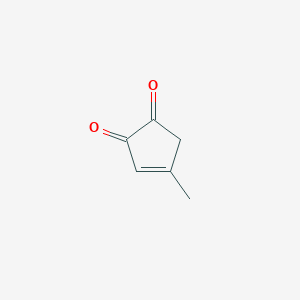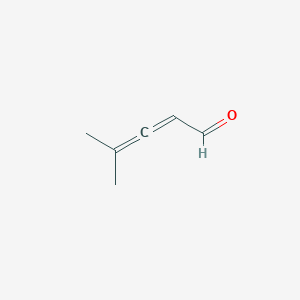
4-Methylpenta-2,3-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpenta-2,3-dienal is an organic compound with the molecular formula C6H8O It is a conjugated aldehyde with a unique structure featuring a methyl group attached to a pentadienal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpenta-2,3-dienal can be achieved through several methods. One common approach involves the Claisen-Cope rearrangement of the pyrolytic product of corresponding acetals, followed by condensation reactions . Another method includes the Grignard reaction, where homoallenylaldehyde is reacted with a Grignard reagent, followed by oxidation using potassium chlorochromate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylpenta-2,3-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the conjugated double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2) or nucleophiles (e.g., NH3) under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylpenta-2,3-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents
Wirkmechanismus
The mechanism of action of 4-Methylpenta-2,3-dienal involves its reactivity with nucleophiles and electrophiles due to the conjugated dienal structure. The compound can participate in various chemical pathways, including:
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions.
Electrophilic Attack: The conjugated double bonds can be targeted by electrophiles, leading to addition or substitution reactions.
Vergleich Mit ähnlichen Verbindungen
5-Aminopenta-2,4-dienal: Another conjugated dienal with an amino group, used in nonlinear optical applications.
2,2-Dimethylpenta-3,4-dienal: A derivative with dimethyl substitution, used in organic synthesis.
Eigenschaften
CAS-Nummer |
65560-46-5 |
|---|---|
Molekularformel |
C6H8O |
Molekulargewicht |
96.13 g/mol |
InChI |
InChI=1S/C6H8O/c1-6(2)4-3-5-7/h3,5H,1-2H3 |
InChI-Schlüssel |
QHOVSGSRYFGZIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)

![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)
